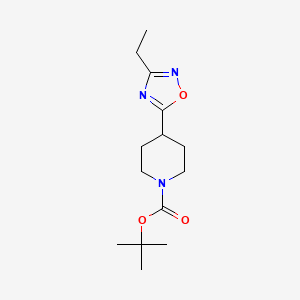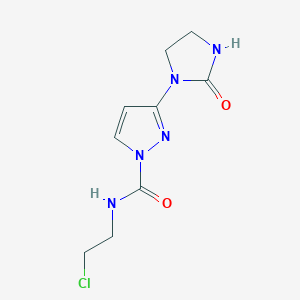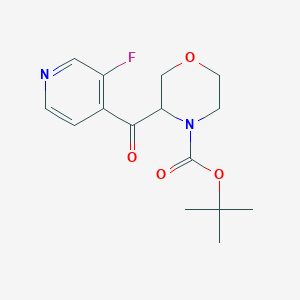
1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine is a compound that features a piperidine ring substituted with a 1,2,4-oxadiazole moiety. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring enhances its stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Substitution on the piperidine ring: The 1,2,4-oxadiazole moiety is introduced onto the piperidine ring through nucleophilic substitution reactions.
Protection of the piperidine nitrogen: The Boc group is introduced using Boc anhydride in the presence of a base like triethylamine.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction controls.
Chemical Reactions Analysis
1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxadiazole derivatives with different oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxadiazole ring into other functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperidine ring, altering the compound’s properties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving nitrogen-containing heterocycles.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to active sites of enzymes. This interaction can modulate the activity of the enzymes, leading to various biological effects .
Comparison with Similar Compounds
1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine can be compared with other piperidine derivatives and oxadiazole-containing compounds:
Piperidine derivatives: Compounds like 1-Boc-4-(4-methylpiperidin-1-yl)piperidine share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Oxadiazole-containing compounds: Compounds such as 3,5-dimethyl-1,2,4-oxadiazole have different substitution patterns on the oxadiazole ring, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of the piperidine and oxadiazole moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H23N3O3 |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H23N3O3/c1-5-11-15-12(20-16-11)10-6-8-17(9-7-10)13(18)19-14(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
AFJDMEXKFQEKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15226366.png)








![6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15226432.png)

![1'-Benzyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B15226438.png)


